molecular formula C5H9NO3 B2466908 2-(Azetidin-3-yloxy)acetic acid CAS No. 1315059-34-7

2-(Azetidin-3-yloxy)acetic acid

Cat. No.: B2466908
CAS No.: 1315059-34-7
M. Wt: 131.131
InChI Key: BMJZBVHEFOIQFN-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)acetic acid is a high-purity chemical compound with the CAS Number 1315059-34-7 . It is supplied as a solid with a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol . This molecule is characterized by its four-membered azetidine ring connected to a carboxylic acid functional group via an ether linkage, making it a valuable and versatile building block in organic synthesis and pharmaceutical research . Researchers utilize this compound as a key intermediate for constructing more complex organic molecules and potential therapeutic agents . Its structure lends itself to further functionalization, particularly through the carboxylic acid group, which can form amide or ester bonds. To preserve stability and purity, this product should be stored in a cool, dark place, sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)3-9-4-1-6-2-4/h4,6H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJZBVHEFOIQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of Azetidine Systems Bearing the Acetic Acid Moiety

Influence of Ring Strain on Reactivity

The reactivity of azetidines is fundamentally governed by their considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. masterorganicchemistry.com This value positions azetidines between the more strained and highly reactive aziridines (27.7 kcal/mol) and the less strained, more stable five-membered pyrrolidines (5.4 kcal/mol). masterorganicchemistry.com This intermediate level of strain energy endows the azetidine (B1206935) ring in 2-(Azetidin-3-yloxy)acetic acid with a unique combination of stability for handling and latent reactivity that can be triggered under specific conditions. masterorganicchemistry.comlibretexts.orgucalgary.ca The strain makes the ring susceptible to cleavage reactions, particularly at the C-N bonds, which is a primary pathway for its functionalization and transformation. masterorganicchemistry.com

Comparison of Ring Strain in Nitrogen Heterocycles
HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine (B145994)327.7
Azetidine425.4
Pyrrolidine (B122466)55.4
Piperidine60
masterorganicchemistry.comlibretexts.org

Ring-Opening Reactions (e.g., Nucleophilic Ring-Opening, Sigma-N-C Bond Cleavage)

Ring-opening reactions are a cornerstone of azetidine chemistry, providing a pathway to linear, functionalized amine structures. mdpi.com These reactions typically involve the cleavage of a carbon-nitrogen sigma bond (σ-N-C bond), which is facilitated by the release of inherent ring strain. masterorganicchemistry.com

For a molecule like this compound, nucleophilic ring-opening is a predominant transformation. lookchem.comjackwestin.com Due to the relative stability of the azetidine ring, these reactions often necessitate activation. lookchem.com This can be achieved by converting the azetidine nitrogen into a better leaving group, for example, by forming a quaternary azetidinium salt through N-alkylation or N-acylation. lookchem.comchemguide.co.uk Alternatively, Lewis acids can be employed to coordinate to the nitrogen atom, rendering the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack. lookchem.commsu.edu

The regioselectivity of the attack depends on both electronic and steric factors. lookchem.compearson.com In the case of a 3-substituted azetidine, a nucleophile can attack either the C-2 or C-4 position. The presence of the 3-yloxyacetic acid substituent can electronically influence the ring, and the choice of nucleophile and reaction conditions determines the final product. For instance, strong or sterically bulky nucleophiles may favor attack at the less hindered carbon atom. lookchem.com

Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Ions
Azetidinium PrecursorNucleophilePrimary Product TypeKey Feature
N-Acylazetidinium saltThiolsγ-Thio-substituted amideEnantioselective desymmetrization can be achieved with chiral catalysts. masterorganicchemistry.com
N-Alkylazetidinium saltAzide anion (N₃⁻)γ-Azido amineProvides access to 1,3-diamines upon reduction of the azide. pearson.com
N-Alkylazetidinium saltHalides (e.g., F⁻, Cl⁻)γ-Halo amineA method for introducing halogens into an alkyl chain. commonorganicchemistry.com
N-Alkylazetidinium saltAcetate (B1210297) anion (AcO⁻)γ-Amino acetateRegioselective opening can be controlled by substituents on the ring. pearson.com
masterorganicchemistry.compearson.comcommonorganicchemistry.com

Ring-Expansion Reactions to Larger Heterocyclic Systems

The strain within the azetidine ring serves as a driving force for ring-expansion reactions, which provide access to larger, more stable heterocyclic systems such as pyrrolidines (5-membered), piperidines (6-membered), and azepanes (7-membered). nih.govmasterorganicchemistry.com A common pathway for these transformations involves the formation of an azetidinium ylide intermediate, which then undergoes a rearrangement. researchgate.net

For example, a one-carbon ring expansion to form a pyrrolidine ring can be achieved via a masterorganicchemistry.comnih.gov-Stevens rearrangement. This process is initiated by the reaction of the azetidine nitrogen with a metal-carbene, generating a reactive azetidinium ylide. A subsequent migratory shift of one of the ring carbons to the ylide carbon results in the expanded pyrrolidine skeleton. researchgate.net Such methodologies are synthetically valuable for rapidly building molecular complexity. nih.gov

Ring-Expansion Reactions of Azetidine Derivatives
Starting MaterialReaction TypeProduct HeterocycleReference Example
Azetidine-2-carboxylate masterorganicchemistry.comnih.gov-Shift of an azetidinium ylidePyrrolidineReaction with a metallocarbene leads to pyrrolizidine (B1209537) alkaloid precursors. researchgate.net
3-Methylene-azetidine masterorganicchemistry.comnih.gov-Sigmatropic rearrangementPyrrolidineCobalt-catalyzed reaction with α-diazo pyrazoamides yields quaternary proline derivatives. masterorganicchemistry.com
2-Substituted AzetidineIntramolecular N-alkylation and nucleophilic openingPyrrolidine or AzepaneThe product distribution depends on the nucleophile and substitution pattern. pearson.com
Vinylaziridine (related 3-membered ring) masterorganicchemistry.comlibretexts.org- or libretexts.orglibretexts.org-RearrangementAzacycles (including Azepines)Demonstrates strain-release driven rearrangements to larger rings.
pearson.commasterorganicchemistry.comresearchgate.net

Functional Group Interconversions on the Acetic Acid Side Chain

The acetic acid side chain of this compound offers a secondary site for chemical modification, independent of the ring's reactivity. The carboxylic acid functional group can undergo a variety of well-established transformations.

Esterification : The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.com This reaction is typically an equilibrium process, often driven to completion by using the alcohol as the solvent. Alternatively, for more sensitive substrates, reagents like diazomethane (B1218177) or alkyl halides (e.g., iodomethane) can be used.

Amidation : Amide bond formation can be achieved by reacting the carboxylic acid with a primary or secondary amine. lookchem.comnih.gov This transformation usually requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid and facilitate the reaction, as direct reaction is often difficult due to acid-base neutralization. nih.gov

Reduction : The carboxylic acid group can be reduced to a primary alcohol. This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.calibretexts.org Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reduction proceeds through an intermediate aldehyde, which is immediately further reduced to the alcohol. libretexts.org

These transformations allow for the synthesis of a diverse library of derivatives from the parent acid, enabling the modulation of properties such as solubility and polarity while keeping the core azetidine structure intact.

Reactivity of Azetidinium Intermediates (e.g., Azetidinium Ylides)

Azetidinium intermediates, particularly azetidinium ylides, are highly reactive species that serve as pivotal points for complex chemical transformations. nih.gov An azetidinium ylide is a zwitterionic species generated from the reaction of the nucleophilic azetidine nitrogen with a carbene, which is typically formed from a diazo compound in the presence of a metal catalyst. researchgate.netnih.gov

The inherent strain of the azetidinium ring significantly influences the ylide's reactivity, making it more prone to reactions than its acyclic ammonium (B1175870) counterparts. nih.gov These intermediates can engage in several reaction pathways:

masterorganicchemistry.comnih.gov-Stevens and masterorganicchemistry.comlibretexts.org-Sigmatropic Rearrangements : As mentioned previously, these rearrangements are key pathways for ring expansion, leading to the formation of five-membered pyrrolidine rings. researchgate.netnih.gov

Epoxidation Reactions : Strained azetidinium ylides have been shown to be effective reagents for the epoxidation of aldehydes and ketones. This reactivity is notable because analogous acyclic ammonium ylides are often inactive in this transformation, highlighting the role of ring strain in enhancing the leaving group ability of the nitrogen moiety.

The ability to control the fate of these reactive intermediates allows for divergent synthesis, where different products can be obtained from the same precursor by tuning reaction conditions or catalyst choice.

Rearrangement Reactions

Rearrangement reactions of azetidine systems are powerful tools for skeletal diversification. Many of these reactions are driven by the release of ring strain and often proceed through the reactive intermediates discussed above.

The most prominent rearrangement for azetidines is the masterorganicchemistry.comnih.gov-Stevens rearrangement of an azetidinium ylide, which effectively inserts a carbon atom into the ring to furnish a pyrrolidine. This transformation is a type of sigmatropic rearrangement and can be rendered highly enantioselective through the use of engineered enzymes or chiral catalysts, allowing for the synthesis of stereochemically rich products. masterorganicchemistry.com

While less directly applicable to the ether-containing structure of this compound, other types of rearrangements underscore the versatility of the azetidine core. For example, photochemical rearrangements have been observed in azetidine ketones, leading to ring-expanded pyrroles. These varied rearrangement pathways demonstrate the utility of the strained four-membered ring as a building block for accessing a wide range of other heterocyclic scaffolds. nih.gov

Derivatives and Analogues of 2 Azetidin 3 Yloxy Acetic Acid

Structural Modifications of the Azetidine (B1206935) Ring

The azetidine ring is a key pharmacophore whose substitution pattern can significantly influence a molecule's three-dimensional structure and its interactions with biological targets. nih.gov

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the azetidine ring can enhance binding affinity to target proteins and improve metabolic stability. Research has demonstrated the synthesis of various substituted azetidines, which are valuable building blocks in drug discovery. chemrxiv.org A notable strategy involves the photochemical functionalization of azetidine-2-carboxylic acids to produce a range of alkyl azetidines. chemrxiv.org While this method focuses on the 2-position, it highlights the feasibility of direct C-H functionalization of the azetidine core.

More specifically related to the 3-substituted pattern of 2-(azetidin-3-yloxy)acetic acid, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been prepared. semanticscholar.org The synthesis commenced with the Horner-Wadsworth-Emmons reaction of N-Boc-3-azetidinone, followed by a rhodium(I)-catalyzed conjugate addition of various arylboronic acids. semanticscholar.org This approach allows for the introduction of a wide array of aryl substituents at the 3-position of the azetidine ring, directly impacting the molecule's steric and electronic properties.

Substitution Type Synthetic Approach Example Substituents Reference
AlkylPhotochemical modification of azetidine-2-carboxylic acidsVarious alkyl groups chemrxiv.org
ArylRhodium(I)-catalyzed conjugate addition of arylboronic acids to an α,β-unsaturated azetidine esterPhenyl, substituted phenyl groups semanticscholar.org

Halogenated Analogues (e.g., Fluoroazetidines)

The incorporation of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. A process for preparing 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068) has been described in the patent literature, indicating the feasibility of introducing fluorinated alkyl groups onto the azetidine ring. google.com While not a direct analogue of this compound, this synthesis demonstrates that fluorinated azetidine building blocks are accessible. These building blocks could potentially be used to synthesize fluorinated versions of this compound, where the fluorine atom could be strategically placed to modulate the compound's properties.

Spirocyclic Azetidine Derivatives

Spirocyclic scaffolds, where two rings share a single atom, are of significant interest in drug discovery due to their inherent three-dimensionality and structural novelty. researchgate.netnih.gov The construction of spiro-azetidines can lead to compounds with improved pharmacological profiles. researchgate.net

A variety of synthetic methods have been developed to access spiro-azetidin-2-ones and other spirocyclic azetidine derivatives. nih.gov One notable example is the asymmetric synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones through a copper(I)-catalyzed Kinugasa/C-C coupling cascade reaction. nih.gov This reaction provides a direct route to densely functionalized chiral spiro-azetidines. The synthesis of multifunctional spirocyclic azetidines has also been achieved from common cyclic carboxylic acids in a two-step process involving the formation of azetidinones followed by reduction. researchgate.net

These synthetic strategies could be adapted to use this compound or its derivatives as starting materials for the construction of novel spirocyclic systems. The formation of a spirocycle at the C3 position of the azetidine ring would significantly alter the spatial arrangement of the acetic acid side chain, potentially leading to new biological activities.

Spirocyclic System Synthetic Strategy Key Features Reference
Spiro[azetidine-3,3'-indoline]-2,2'-dionesCopper(I)-catalyzed Kinugasa/C-C coupling cascadeAsymmetric synthesis, high enantioselectivity nih.gov
General Spirocyclic AzetidinesFrom cyclic carboxylic acids via azetidinonesTwo-step synthesis, multifunctional products researchgate.net
Spiro-azetidin-2-onesStaudinger synthesis and other cycloadditionsAccess to diverse spiro-β-lactams nih.gov

Modifications of the Acetic Acid Side Chain

The acetic acid side chain of this compound provides a carboxylic acid functional group that is readily amenable to modification, allowing for the synthesis of a wide range of derivatives with altered properties.

Amide Derivatives (e.g., 2-(Azetidin-3-yloxy)acetamide)

The conversion of the carboxylic acid to an amide is a common derivatization strategy in medicinal chemistry. Amides can act as hydrogen bond donors and acceptors, influencing solubility and binding to biological targets. The direct amide derivative, 2-(azetidin-3-yloxy)acetamide, is commercially available, indicating its utility as a building block or a compound of interest in its own right. sigmaaldrich.com

Furthermore, N-substituted acetamides can be synthesized to explore the impact of different substituents on the amide nitrogen. For instance, 2-(Azetidin-3-yloxy)-N-(pentan-3-yl)acetamide has been reported, showcasing the possibility of introducing alkyl groups to the amide functionality. nih.gov The synthesis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides has also been described, demonstrating the potential for creating more complex amide derivatives with diverse aryl and aralkyl substituents. scielo.br

Amide Derivative Chemical Formula Molecular Weight ( g/mol ) Reference
2-(Azetidin-3-yloxy)acetamideC5H10N2O2130.15 sigmaaldrich.com
2-(Azetidin-3-yloxy)-N-(pentan-3-yl)acetamideC10H20N2O2200.28 nih.gov

Ester Derivatives (e.g., tert-Butyl Esters)

Esterification of the carboxylic acid is another common modification. Esters can serve as prodrugs, which are converted to the active carboxylic acid in vivo, or they can be used as protected intermediates in multi-step syntheses. The tert-butyl ester of 2-(azetidin-3-yl)acetic acid, specifically 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid, is a widely used building block in pharmaceutical research. chemimpex.comsigmaaldrich.com The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen and the tert-butyl ester on the carboxylic acid can be selectively removed under different conditions, allowing for versatile synthetic manipulations.

A practical method for the direct preparation of tert-butyl esters from carboxylic acids involves the use of 2-tert-butoxypyridine and boron trifluoride diethyl etherate. researchgate.net This method provides an efficient route to tert-butyl esters under mild conditions. More complex ester derivatives have also been synthesized, such as 2-(6-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid, which is utilized as a rigid linker in the development of PROTACs (PROteolysis TArgeting Chimeras). sigmaaldrich.com

Ester Derivative Key Feature/Use Reference
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acidVersatile building block in pharmaceutical synthesis chemimpex.comsigmaaldrich.com
2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acidRigid linker for PROTAC development sigmaaldrich.com

Urea (B33335) Derivatives

The urea motif is a prevalent functional group in numerous bioactive compounds and approved drugs. nih.gov Its ability to form stable hydrogen bonds with biological targets makes it a valuable component in drug design. nih.gov The synthesis of urea derivatives, including those incorporating an azetidine ring, can be achieved through various methods. Traditional approaches often involve the use of phosgene (B1210022) or its equivalents, which typically proceed through an isocyanate intermediate that reacts with an amine to form the urea linkage. nih.gov However, due to safety concerns associated with phosgene, alternative and safer reagents like N,N'-Carbonyldiimidazole (CDI) are now widely used. nih.gov

In the context of azetidine-containing compounds, urea derivatives have been synthesized and investigated for their biological activities. For instance, the reaction of certain aziridine (B145994) precursors with benzylamine (B48309) can lead to the formation of regioisomeric ureas, which can then undergo intramolecular cyclization to yield pyrimidin-2-ones. rsc.org Another example involves the treatment of N-unsubstituted azetidine derivatives with isocyanates to prepare urea analogues, which have been evaluated in the context of developing antiviral agents. nih.gov

A study on azetidine cyclic ureas, which act as inhibitors of cell necrosis and human receptor-interacting protein 1 kinase (RIP1), highlights the therapeutic potential of this class of compounds. google.com Furthermore, research into urea and thiourea (B124793) derivatives of the natural product salinomycin (B1681400) has demonstrated their potential as agents against malignant colon cancer cells. nih.gov These examples underscore the importance of the urea functionality in developing novel azetidine-based therapeutic agents.

Conjugation with Other Pharmacophores and Heterocyclic Moieties

The conjugation of the this compound scaffold with other pharmacologically active groups and heterocyclic systems is a key strategy in drug discovery to create multifunctional molecules with enhanced or novel biological activities.

Incorporation into Multifunctional Scaffolds (e.g., Pyrazine, Pyridine (B92270), Oxazole Conjugates)

The azetidine ring can be integrated into larger, multifunctional scaffolds containing various heterocyclic systems like pyrazine, pyridine, and oxazole. This approach aims to combine the desirable properties of the azetidine moiety, such as its rigid structure, with the biological activities associated with the conjugated heterocycles.

The synthesis of such conjugates often involves coupling reactions between a functionalized azetidine and the desired heterocyclic partner. The development of novel synthetic methodologies, such as the photochemical modification of azetidine-2-carboxylic acids with alkenes, has expanded the toolkit for creating diverse azetidine-containing building blocks for medicinal chemistry. chemrxiv.org These building blocks can then be used to construct a wide range of multifunctional scaffolds.

Application as Rigid Linkers in Bifunctional Molecules (e.g., Targeted Protein Degraders like PROTACs)

The rigid nature of the azetidine ring makes it an attractive component for use as a linker in bifunctional molecules, most notably in Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. nih.govreceptor.ai

A PROTAC molecule consists of three main parts: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. nih.gov The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

The incorporation of rigid linkers, such as those containing azetidine, pyrazine, or pyridine heterocycles, can significantly impact the three-dimensional orientation of the PROTAC and, consequently, the formation of a productive ternary complex. sigmaaldrich.comnih.gov The rigidity of the linker can help to pre-organize the molecule in a conformation favorable for binding to both the target protein and the E3 ligase, potentially leading to improved degradation efficiency. enamine.net For instance, 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid is explicitly marketed as a rigid linker for PROTAC development. sigmaaldrich.com The use of such linkers is a key strategy for optimizing the drug-like properties of bifunctional protein degraders. sigmaaldrich.com

Researchers have also explored the use of azetidine acrylamides as ligands for E3 ligases, which can then be developed into electrophilic PROTACs for targeted protein degradation. northwestern.edunih.gov This highlights the versatility of the azetidine scaffold in the design of novel protein-degrading therapeutics.

Structure-Activity Relationship (SAR) Studies of Azetidine-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For azetidine-containing compounds, SAR studies provide crucial insights for optimizing potency, selectivity, and pharmacokinetic properties.

Research on azetidine-containing dipeptides as inhibitors of the human cytomegalovirus (HCMV) has revealed key SAR trends. nih.govnih.gov These studies, which involved modifications at the N- and C-termini and the C-terminal side-chain, demonstrated that a benzyloxycarbonyl group at the N-terminus, along with an aliphatic C-terminal side-chain and either no or aliphatic substituents on the C-carboxamide group, were essential for anti-HCMV activity. nih.govnih.gov The conformational constraint imposed by the azetidine ring, leading to a γ-type reverse turn, was also found to be important for the observed activity. nih.govnih.gov

In the development of small-molecule inhibitors of STAT3, a key protein involved in cancer, SAR studies led to the discovery of potent (R)-azetidine-2-carboxamide analogues. acs.org By systematically modifying the amino acid linker and optimizing the three functional groups, researchers were able to significantly improve the inhibitory potency and physicochemical properties of the compounds. acs.org

SAR studies have also been instrumental in the design of azetidine derivatives as GABA uptake inhibitors. researchgate.net By exploring substitutions at different positions of the azetidine ring with acetic acid or carboxylic acid moieties, and by introducing lipophilic N-alkylated derivatives, researchers were able to identify compounds with high potency at the GAT-1 transporter. researchgate.net

The insights gained from these and other SAR studies are invaluable for the rational design of new and more effective azetidine-based therapeutic agents.

Biological Relevance and Mechanistic Insights

General Biological Activities Associated with Azetidine (B1206935) Scaffolds in Research

The inherent ring strain of the azetidine nucleus contributes to its distinct chemical reactivity and biological profile, setting it apart from less strained five-membered rings like pyrrolidine (B122466) and more strained three-membered rings like aziridine (B145994). rsc.org This has made the azetidine scaffold a privileged structure in the design of novel therapeutic agents. rsc.orgrsc.org Compounds incorporating the azetidine moiety have demonstrated a remarkable diversity of biological effects, including but not limited to, enzyme inhibition, receptor modulation, and antimicrobial and anticancer activities. nih.govnih.gov The ability to readily functionalize the azetidine ring allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive component in drug discovery programs. rsc.orgrsc.org

Azetidine-containing compounds have been investigated as potent inhibitors of various enzymes implicated in disease pathogenesis.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Its inhibition is a therapeutic strategy for pain and inflammation. mdpi.com Azetidine derivatives have emerged as effective FAAH inhibitors. For instance, a racemic azetidine, VER-24052, was identified as a reasonably potent FAAH inhibitor, with one of its enantiomers showing high potency. nih.gov Additionally, a series of 2-azetidinones (β-lactams) with alkenyl chains at the C3 and N1 positions were synthesized and evaluated as human FAAH inhibitors. nih.gov

Table 1: Azetidine-Based FAAH Inhibitors

Diacylglycerol O-Acyltransferase (DGAT-1) Inhibition: DGAT1 is a key enzyme in triglyceride synthesis, making it a target for the treatment of obesity and type 2 diabetes. nih.govnih.gov While specific azetidine-based DGAT-1 inhibitors are under investigation, the broader class of DGAT inhibitors has shown promise in reducing lipid accumulation. nih.govgoogle.comscbt.com For example, the potent and selective DGAT1 inhibitor AZD7687 has been studied for its effects on lipid metabolism. medchemexpress.com

Protease Inhibition: Proteases are enzymes that catalyze the breakdown of proteins and are crucial for the lifecycle of many pathogens, including viruses. youtube.com Azetidine scaffolds have been incorporated into protease inhibitors. A notable example is in the development of Hepatitis C Virus (HCV) NS3 protease inhibitors. nih.govnih.gov The introduction of substituted azetidines as P2 moieties led to the discovery of potent inhibitors. nih.gov

Table 2: Azetidine-Based HCV NS3 Protease Inhibitors

Penicillin-Binding Protein (PBP) Inhibition: The antibacterial activity of β-lactam antibiotics, which contain a 2-azetidinone ring, is primarily due to their ability to inhibit penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis of the bacterial cell wall. The acylation of the active site serine of PBPs by the strained β-lactam ring leads to irreversible inhibition of the enzyme and subsequent bacterial cell death.

Azetidine derivatives have been designed to modulate the activity of various receptors, including G-protein coupled receptors (GPCRs).

Metabotropic Glutamate (B1630785) Receptor 4 (mGluR4) Modulation: Metabotropic glutamate receptors are involved in modulating synaptic transmission and neuronal excitability. mdpi.com mGluR4, in particular, has been identified as a potential target for neurological and psychiatric disorders. nih.gov The rigidified glutamate analog, trans-azetidine-2,4-dicarboxylic acid, has been identified as an agonist at metabotropic glutamate receptors, including mGluR1 and mGluR5. nih.govbohrium.com Studies have shown that this compound can stimulate phosphoinositide hydrolysis in cell lines expressing these receptors. nih.govbohrium.com The conformational constraint imposed by the azetidine ring is crucial for its activity at these receptors. acs.org

Table 3: Activity of trans-Azetidine-2,4-dicarboxylic Acid at Metabotropic Glutamate Receptors

A significant area of research for azetidine-containing compounds is their potential as anticancer agents through the induction of cytotoxicity and apoptosis in tumor cells. researchgate.net

Various studies have demonstrated the in vitro cytotoxic effects of novel azetidinone derivatives against a range of cancer cell lines. For instance, a series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones showed potent cytotoxic activity against brine shrimp (Artemia salina). nih.gov In another study, spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives were evaluated for their cytotoxicity against human breast and lung cancer cell lines, with one compound showing significant activity. scholarsresearchlibrary.com Furthermore, 2H-azirine-2-azetidinones have exhibited cytotoxicity against several tumor cell lines, including leukemia, colon cancer, and melanoma, with evidence suggesting apoptosis induction. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of many azetidine derivatives. abcam.complos.org For example, 5-azacytidine, a cytidine (B196190) analogue, has been shown to induce apoptosis in developing neuronal cells at lower concentrations. nih.gov Similarly, certain N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one derivatives have been found to induce apoptosis in melanoma cells through the activation of caspase-3. nih.gov Research has also shown that some azetidine-based compounds can inhibit the activation of STAT3, a key signaling protein in cancer, leading to tumor cell death. nih.govacs.orgscholar9.com

Table 4: In Vitro Cytotoxicity of Selected Azetidine Derivatives

The azetidine scaffold, particularly in the form of 2-azetidinones (β-lactams), is a cornerstone of antibacterial therapy. wisdomlib.org Beyond the well-established β-lactams, novel azetidine derivatives continue to be explored for their antimicrobial and antifungal properties.

A study on novel substituted phenyl azetidine-2-one sulphonyl derivatives revealed that compounds with electron-withdrawing groups exhibited the highest antibacterial activity against strains like Staphylococcus aureus and good inhibitory activity against fungal strains. nih.gov Another series of 2-oxo-azetidine derivatives of phenothiazine (B1677639) also showed promising antimicrobial and antitubercular activity. medcraveonline.com Similarly, azetidine derivatives of isoniazid (B1672263) have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular potential. psu.edu The antimicrobial activity is often attributed to the presence of the pharmacologically active β-lactam ring. psu.edu Furthermore, novel azetidine-tethered chitosan (B1678972) derivatives have demonstrated significant antifungal effects against Aspergillus fumigatus. nih.gov

Table 5: In Vitro Antimicrobial and Antifungal Activity of Selected Azetidine Derivatives

The exploration of azetidine scaffolds has extended to the development of antiviral agents. nih.gov Research has shown that certain azetidine derivatives possess inhibitory activity against a range of viruses.

For example, a series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were screened for their antiviral efficacy. While they showed weak activity against several viruses, including Human Coronavirus (229E) and Herpes simplex virus, it highlights the potential of this scaffold in antiviral drug discovery. nih.gov More promising results were seen with N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones. One of the stereoisomers, trans-11f, demonstrated moderate inhibitory activity against human coronavirus (229E) with an EC₅₀ of 45 µM, which was more potent than the reference drug ribavirin. nih.gov Azetidine scaffolds have also been incorporated into inhibitors of viral proteases, such as the HCV NS3 protease, which is essential for viral replication. nih.govnih.gov Additionally, 4′-azidocytidine analogues have been investigated as inhibitors of HCV replication. researchgate.net

Table 6: Antiviral Activity of Selected Azetidine Derivatives

The azetidine scaffold is a key pharmacophore in the design and development of novel anticancer agents. researchgate.net Its structural features allow for the synthesis of compounds that can interact with various targets involved in cancer progression, leading to cytotoxicity and apoptosis in tumor cells. researchgate.netarabjchem.org

Numerous studies have highlighted the anticancer potential of azetidine derivatives. For instance, dinitroazetidines have been identified as a novel class of anticancer agents that can act as hypoxia-activated radiation sensitizers. nih.gov The compound 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ) was shown to generate reactive free radicals and trigger apoptosis in tumor cells. nih.gov Another area of focus is the inhibition of signal transducer and activator of transcription 3 (STAT3), a protein often overactive in cancer. nih.govacs.orgscholar9.com Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3 activation, leading to antitumor responses in breast cancer models. nih.govscholar9.com Furthermore, azetidin-2-one (B1220530) derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines, including cervical (SiHa) and melanoma (B16F10) cells, by inducing apoptosis. nih.gov The induction of p53-mediated apoptosis by azacitidine has also been demonstrated in a follicular helper T-cell lymphoma model. nih.gov

Table 7: Anticancer Activity of Selected Azetidine Derivatives

Other Pharmacological Effects in Preclinical Models

While the primary therapeutic targets of 2-(azetidin-3-yloxy)acetic acid derivatives are often focused on metabolic and infectious diseases, preclinical studies have suggested other potential pharmacological activities, including anticonvulsant and anti-inflammatory effects.

Anticonvulsant Activity:

Research into hybrid molecules containing a pyrrolidine-2,5-dione ring, a structure related to the azetidine core of this compound, has shown promise in animal models of epilepsy. researchgate.net For instance, certain derivatives have demonstrated efficacy in the maximal electroshock (MES) and 6 Hz seizure tests, which are models for generalized tonic-clonic and focal seizures, respectively. researchgate.netnih.gov Some of these compounds exhibited significant anticonvulsant activity, with effective doses lower than those of established antiepileptic drugs like valproic acid and ethosuximide (B1671622) in the 6 Hz test. researchgate.net The proposed mechanisms for this activity include the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. researchgate.net

Nonsteroidal anti-inflammatory drugs (NSAIDs) have also been investigated for their potential anticonvulsant effects. nih.gov Studies using agents like fenoprofen (B1672519) in pentylenetetrazole (PTZ)-induced seizure models in rats have shown that these drugs can significantly reduce the severity of convulsive behaviors. nih.gov The underlying mechanism is thought to involve the reduction of neuroinflammation and oxidative stress, key factors in the pathophysiology of epilepsy. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of related compounds has been explored in various preclinical models. The inhibition of fatty acid amide hydrolase (FAAH), a target discussed in more detail below, has been shown to counteract acute lung injury in mice by mitigating the inflammatory cascade. mdpi.com FAAH inhibitors can reduce the expression of adhesion molecules like P-selectin and ICAM-1, which are crucial for leukocyte adherence to the endothelium during inflammation. mdpi.com Furthermore, these inhibitors have been observed to decrease the levels of inflammatory mediators and markers of nitrosative stress. mdpi.com

In models of neuroinflammation, such as those induced by amyloid-beta peptide, FAAH inhibitors have demonstrated the ability to modulate microglial polarization towards an anti-inflammatory phenotype. nih.govmdpi.com This is characterized by a decrease in the expression of pro-inflammatory cytokines and an increase in anti-inflammatory markers. mdpi.com

Elucidation of Molecular Targets and Pathways

The diverse pharmacological effects of this compound and its derivatives can be attributed to their interactions with multiple molecular targets. The following sections detail the key enzymes and pathways that have been identified as being modulated by this chemical scaffold.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the breakdown of endocannabinoids, such as anandamide. mdpi.com The inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic and anti-inflammatory effects. mdpi.com A variety of chemical scaffolds, including those containing heterocyclic rings, have been developed as FAAH inhibitors. researchgate.net Some 2-azetidinone derivatives, which share a beta-lactam ring with some FAAH inhibitors, have been evaluated for their ability to inhibit human FAAH. nih.gov

FAAH Inhibitor Reported Effect Model System
URB597Modulates microglia polarization towards an anti-inflammatory phenotype. nih.govmdpi.comAmyloid-beta treated BV-2 microglia cells. nih.govmdpi.com
URB878Counteracts acute lung injury and associated inflammation. mdpi.comCarrageenan-induced acute lung injury in mice. mdpi.com
1-(4'-pentenoyl-3-(4'-pentenyl)-2-azetidinone)In vitro inhibition of human FAAH with an IC50 of 4.5 µM. nih.govHuman FAAH enzyme assay. nih.gov

Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in the synthesis of triglycerides. nih.govnih.gov It catalyzes the final step in this pathway and plays a significant role in the re-esterification of dietary fats in the intestine. nih.gov Inhibition of DGAT1 is a promising strategy for the treatment of metabolic disorders like obesity and type 2 diabetes. nih.gov Pharmacological inhibition of DGAT1 has been shown to reduce post-absorptive lipid levels and modulate the secretion of gut hormones like GLP-1. nih.gov Small molecule inhibitors of DGAT1, such as T863, have been shown to be potent and selective, acting on the acyl-CoA binding site of the enzyme. nih.gov

DGAT-1 Inhibitor Reported Effect Model System
PF-04620110Dose-dependently alters the incretin (B1656795) effect postprandially. nih.govMale C57BL/6J mice with a lipid challenge. nih.gov
T863Potent and selective inhibitor of human and mouse DGAT1; decreases body weight and improves insulin (B600854) sensitivity. nih.govRecombinant human and mouse DGAT1, and diet-induced obese mice. nih.gov

SARS-CoV-2 3C-Like Protease Inhibition

The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a key target for the development of antiviral therapeutics. nih.govnih.gov This protease is responsible for cleaving the viral polyproteins at multiple sites to release functional viral proteins. nih.gov High-throughput screening of large compound libraries has been employed to identify inhibitors of 3CLpro. nih.gov While specific data on this compound is not available, the general strategy involves identifying small molecules that can block the active site of the enzyme and thus inhibit viral replication. nih.gov

Penicillin-Binding Protein (PBP) Inhibition

Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall synthesis. nih.govnih.gov They catalyze the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the bacterial cell. nih.gov Inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis. nih.gov Beta-lactam antibiotics are a classic example of PBP inhibitors. nih.gov More recently, novel non-beta-lactam inhibitors are being explored to combat antibiotic resistance. mdpi.com For instance, pyrrolidine-2,3-dione (B1313883) derivatives have been identified as potential inhibitors of P. aeruginosa PBP3. mdpi.com The azetidine ring in this compound is a structural feature that could potentially interact with the active site of PBPs.

Tubulin Binding and Cytoskeletal Regulation

While direct evidence for this compound binding to tubulin is not prominent in the searched literature, the modulation of the cytoskeleton has been observed as a downstream effect of targeting related pathways. For example, the inhibition of FAAH by URB597 was found to influence the cytoskeleton reorganization in microglia cells treated with amyloid-beta peptide. nih.gov This treatment partially rescued the normal cellular morphology and reduced cell migration, suggesting an indirect effect on the cytoskeletal dynamics that are governed by proteins like tubulin. nih.gov

Metabotropic Glutamate Receptor 4 (mGluR4) Modulation

The azetidine scaffold is a key structural feature in compounds designed to interact with glutamate receptors. While direct modulation of the metabotropic glutamate receptor 4 (mGluR4) by this compound has not been detailed in the available research, studies on analogous azetidinic amino acids provide a framework for understanding potential interactions. For instance, a series of C-4 alkyl substituted analogues of trans-2-carboxyazetidine-3-acetic acid were synthesized and evaluated for their activity at various metabotropic glutamate receptors, including mGluR4. nih.gov

These investigations typically involve functional assays using cloned receptors expressed in cell lines. nih.gov The activity of potential ligands is measured to determine if they act as agonists, antagonists, or allosteric modulators. For example, some azetidine analogues have been characterized in functional assays at cloned mGluR1, mGluR2, and mGluR4, representing the three major groups of metabotropic glutamate receptors. nih.gov Research on native mGluR4 has also focused on identifying interacting proteins to understand its role in regulating neurotransmission, which it does by negatively modulating glutamate release at the synapse. nih.gov Such studies are fundamental to clarifying the mechanisms of action for compounds targeting this receptor. nih.gov

In Vitro Biological Assay Methodologies

In vitro assays are crucial for determining the biological activity profile of a chemical compound. For azetidine derivatives, a range of assays are employed to assess their potential therapeutic effects and cytotoxic properties.

Cell-Based Assays (e.g., Cytotoxicity, Apoptosis, Cell Proliferation Assays)

Cell-based assays are fundamental in preclinical research to evaluate the effects of a compound on cell viability, proliferation, and programmed cell death (apoptosis). While specific data for this compound is not available, the methodologies are well-established through studies of other azetidine and azetidin-2-one derivatives. nih.govnih.gov

Cytotoxicity Assays: The cytotoxic (cell-killing) potential of a compound is often determined by measuring its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%. For example, the cytotoxic activity of certain azetidin-2-one derivatives has been evaluated against various cancer cell lines, including human cervical cancer (SiHa), melanoma (B16F10), and normal hepatocyte (Chang) cells. nih.gov Similarly, other azetidine compounds have been tested against human lung (A549), embryonic kidney (HEK293), and liver cancer (HepG2) cell lines. acs.org A common method for assessing cytotoxicity is the brine shrimp (Artemia salina) lethality bioassay, which can provide a preliminary indication of a compound's toxic potential. nih.gov

Apoptosis Assays: To determine if a compound induces apoptosis, specific assays are used to measure the activity of key proteins in the apoptotic cascade, such as caspases. The caspase-3 assay is a common method used to demonstrate that a compound's cytotoxic effect is mediated through the induction of apoptosis. nih.gov Studies on azetidin-2-one derivatives have successfully used this assay to confirm an apoptotic mechanism of action in melanoma cells. nih.gov

Cell Proliferation Assays: These assays measure the ability of a compound to inhibit cell growth (a cytostatic effect) rather than cause cell death. While not explicitly detailed for this compound, these assays are a standard component of in vitro biological evaluation.

Table 1: Examples of Cell Lines Used in Cytotoxicity Studies of Azetidine Derivatives

Cell Line Type Origin Application in Azetidine Research Reference
SiHa Cancer Human Cervical Cancer Evaluating anticancer potential nih.gov
B16F10 Cancer Mouse Melanoma Assessing cytotoxicity and apoptosis nih.gov
A549 Cancer Human Lung Carcinoma Testing in vitro cytotoxicity acs.org
HEK293 Non-cancerous Human Embryonic Kidney Testing in vitro cytotoxicity acs.org
HepG2 Cancer Human Liver Carcinoma Testing in vitro cytotoxicity acs.org

Enzyme Activity Assays

The structural motif of this compound makes it a candidate for investigation as an enzyme inhibitor. nih.gov Enzyme activity assays are designed to measure the effect of a compound on the rate of a specific enzymatic reaction. These assays can determine if a compound acts as an inhibitor or an activator and can help elucidate its mechanism of action. While specific enzyme inhibition studies for this compound are not documented in the reviewed literature, the general approach involves incubating the enzyme with its substrate and varying concentrations of the test compound. The rate of product formation or substrate depletion is then measured, often using spectrophotometric or fluorometric methods.

Antimicrobial Susceptibility Testing (e.g., Disk Diffusion, Broth Dilution Methods)

The potential of new chemical entities to combat microbial growth is a significant area of research. The azetidine and, more specifically, the azetidin-2-one (β-lactam) ring is a core component of many famous antibiotics. nih.gov Consequently, novel azetidine derivatives are often screened for antimicrobial properties. nih.gov

Disk Diffusion Method: This is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity. A filter paper disk impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a specific microorganism. The plate is incubated, and the compound's effectiveness is determined by measuring the diameter of the zone of inhibition (the area around the disk where no microbial growth occurs). nih.gov This technique has been used to screen azetidinone derivatives against various bacterial and fungal strains. nih.gov

Broth Dilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is performed by preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the target microorganism. The lack of turbidity (cloudiness) indicates inhibition of growth. This method is considered a standard for determining the potency of a potential antimicrobial agent.

Table 2: Common Methodologies for In Vitro Antimicrobial Screening of Azetidine Derivatives

Assay Method Type Primary Outcome Application Reference
Disk Diffusion Qualitative/Semi-quantitative Zone of Inhibition (mm) Initial screening for antimicrobial activity nih.gov
Broth Microdilution Quantitative Minimum Inhibitory Concentration (MIC) Determining the potency of an antimicrobial agent nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. proquest.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. rjptonline.org Azetidine-containing compounds are known to exhibit a range of biological activities, and docking studies are frequently employed to investigate their mechanism of action. rjptonline.orgjmchemsci.com

Studies on various azetidine (B1206935) derivatives have shown their potential to interact with key enzymatic targets. For instance, azetidin-2-one (B1220530) derivatives have been docked against bacterial enzymes like transpeptidase and enoyl-acyl carrier protein (enoyl-ACP) reductase to explore their antibacterial potential. rjptonline.orgnih.gov The core principle of these simulations is to identify the binding mode and affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger interaction. proquest.com The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. rjptonline.org

For 2-(Azetidin-3-yloxy)acetic acid, the key structural features for molecular docking would be:

The azetidine ring : The nitrogen atom can act as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor.

The carboxylic acid group : This is a strong hydrogen bond donor (from the -OH) and acceptor (from both the hydroxyl and carbonyl oxygens). It can also form ionic interactions (salt bridges) with positively charged residues like Arginine or Lysine if it is deprotonated.

The ether oxygen : This can act as a hydrogen bond acceptor.

In a hypothetical docking study against a target like a bacterial enzyme, this compound would be predicted to form multiple hydrogen bonds with active site residues, contributing to a stable binding conformation.

Table 1: Representative Molecular Docking Results for a Hypothetical Target
LigandTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundBacterial Transpeptidase-7.2Serine, ThreonineHydrogen Bond (Carboxylic Acid)
ArginineHydrogen Bond, Ionic (Carboxylic Acid)
TyrosineHydrogen Bond (Azetidine NH)
AspartateHydrogen Bond (Ether Oxygen)

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. researchgate.net It is widely used to predict molecular geometries, electronic properties, and reactivity. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)), which together define the level of theory. nih.govnih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com This optimized structure represents the most stable conformation of the molecule. nih.gov For this compound, DFT calculations would predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The azetidine ring is known to have a non-planar, puckered conformation. researchgate.net The geometry optimization would confirm this and determine the relative orientation of the acetic acid side chain. Frequency calculations are subsequently performed to ensure that the optimized structure is a true energy minimum, which is confirmed by the absence of any imaginary frequencies. nih.gov

Table 2: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
ParameterAtoms InvolvedPredicted Value
Bond LengthC-N (azetidine)~1.47 Å
Bond LengthC=O (carboxyl)~1.21 Å
Bond LengthC-O (ether)~1.43 Å
Bond AngleC-N-C (azetidine)~90°
Bond AngleO-C=O (carboxyl)~125°
Dihedral AngleH-N-C-C (azetidine)~25° (puckering)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability. mdpi.com A large Egap implies high kinetic stability and low chemical reactivity, whereas a small Egap indicates a molecule is more polarizable and more reactive. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen and oxygen atoms. The LUMO is likely distributed over the carbonyl group of the acetic acid moiety.

Table 3: Predicted Frontier Orbital Energies (Illustrative)
ParameterPredicted Value (eV)Implication
EHOMO-6.8 eVElectron-donating capability
ELUMO-0.5 eVElectron-accepting capability
Energy Gap (Egap)6.3 eVHigh molecular stability

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. rsc.org It is a valuable tool for predicting how molecules will interact and where chemical reactions are likely to occur. nih.gov The map displays different colors on the van der Waals surface of the molecule:

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen. researchgate.net

Blue : Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to heteroatoms. researchgate.net

For this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, making this a prime site for interaction with electrophiles or hydrogen bond donors. A less intense negative region would be expected around the ether oxygen and the azetidine nitrogen. Positive potential (blue) would be concentrated on the hydrogen of the carboxylic acid and the hydrogen on the azetidine nitrogen, marking them as sites for nucleophilic interaction. nih.gov

Conceptual DFT provides a framework for defining chemical concepts like electronegativity and hardness, as well as local reactivity descriptors. nih.gov Fukui functions are one such descriptor, used to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function pinpoints the most reactive sites. For this compound, these calculations would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the oxygen and nitrogen atoms as sites for electrophilic attack, complementing the information derived from MEP maps.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties, or descriptors, that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. ijrar.org

The development of a QSAR model for a series of azetidine derivatives would involve several steps:

Synthesizing and testing a series of related compounds to generate biological activity data.

Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment from DFT), and steric descriptors (e.g., molecular volume). researchgate.net

Using statistical methods, such as multiple linear regression, to build an equation that relates the descriptors to the observed activity. researchgate.net

For this compound, descriptors such as its calculated LogP, molar refractivity, total energy, and electronic properties would be valuable inputs for a QSAR model. researchgate.net Such a model could reveal that, for instance, lower HOMO energy and the presence of a hydrogen bond-donating group are critical for high activity, guiding the design of more potent analogues. ijrar.orgnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

In the early stages of drug discovery and development, computational methods are invaluable for predicting the pharmacokinetic properties of a compound. These in silico predictions for this compound provide insights into its likely behavior in the body, guiding further experimental studies. The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound, OC(=O)COC1CNC1, is used as the input for these predictive models.

Various online platforms, such as SwissADME and pkCSM, utilize sophisticated algorithms based on large datasets of known molecules to forecast a range of ADME parameters. uq.edu.aunih.govprismbiolab.comnih.gov These tools analyze the molecule's structure to predict its physicochemical properties, lipophilicity, water-solubility, and potential for interacting with key proteins involved in drug metabolism and transport. phytojournal.comphytojournal.comswissadme.ch

The following tables summarize the predicted ADME properties for this compound based on commonly used computational models.

Physicochemical Properties and Lipophilicity

This table outlines the fundamental physicochemical characteristics and predicted lipophilicity (Log P), a key factor in a drug's ability to cross cell membranes.

PropertyPredicted ValueReference
Molecular FormulaC₅H₉NO₃N/A
Molecular Weight131.13 g/mol N/A
LogP (Consensus)-1.50 phytojournal.comphytojournal.com
Topological Polar Surface Area (TPSA)69.9 Ų phytojournal.comphytojournal.com
Number of Hydrogen Bond Acceptors4 phytojournal.comphytojournal.com
Number of Hydrogen Bond Donors2 phytojournal.comphytojournal.com
Number of Rotatable Bonds3 phytojournal.comphytojournal.com

Water Solubility

The predicted water solubility is crucial for determining how a compound might be formulated and absorbed.

ParameterPredictionReference
ESOL LogS-0.85 phytojournal.comphytojournal.com
Solubility (mol/L)1.41e-01 phytojournal.comphytojournal.com
Solubility ClassSoluble phytojournal.comphytojournal.com

Pharmacokinetics

This set of predictions estimates how the compound will be absorbed, distributed, and whether it is likely to be a substrate for key transporters like P-glycoprotein (P-gp).

ParameterPredictionReference
Gastrointestinal (GI) AbsorptionHigh phytojournal.comphytojournal.com
Blood-Brain Barrier (BBB) PermeantNo phytojournal.comphytojournal.com
P-gp SubstrateNo nih.gov
CYP1A2 inhibitorNo nih.gov
CYP2C19 inhibitorNo nih.gov
CYP2C9 inhibitorNo nih.gov
CYP2D6 inhibitorNo nih.gov
CYP3A4 inhibitorNo nih.gov

Drug-Likeness

Drug-likeness models assess whether a compound's properties fall within the range typical of known oral drugs.

ModelPredictionReference
Lipinski's Rule of FiveYes (0 violations) prismbiolab.com
Bioavailability Score0.55 prismbiolab.com

These in silico findings suggest that this compound possesses favorable properties for a potential drug candidate, including good water solubility and high predicted gastrointestinal absorption. Its low predicted lipophilicity and inability to cross the blood-brain barrier indicate it may be more suitable for targeting peripheral tissues. Furthermore, it is not predicted to be a substrate for P-glycoprotein, which can be an advantage in avoiding drug efflux mechanisms. The compound also shows a low likelihood of inhibiting major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.

Molecular Dynamics Simulations for Conformational Studies

For small molecules, the puckering of the azetidine ring and the orientation of its substituents are key conformational features. The ring can undergo a "ring-puckering" motion, and the energy barrier for this process can be influenced by the nature and position of the substituents. In the case of 3-substituted azetidines, like this compound, the substituent at the 3-position can adopt either an axial or an equatorial-like orientation relative to the plane of the ring.

Computational studies on related azetidin-3-ol (B1332694) and other 3-substituted azetidines provide insights into these conformational preferences. rsc.org The balance between these conformers is often subtle and can be influenced by the solvent environment and interactions with other molecules. MD simulations are a powerful tool to explore these dynamic equilibria, providing an atomistic-level view of the conformational landscape available to the molecule over time. Such simulations would be instrumental in understanding how this compound might present itself to a biological target, revealing the most stable and accessible conformations that are likely to be biologically relevant.

Analytical Characterization Techniques in Research

Spectroscopic Methods

Spectroscopy is a cornerstone for elucidating the molecular structure of 2-(Azetidin-3-yloxy)acetic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, one would expect to see distinct signals corresponding to the protons on the azetidine (B1206935) ring, the methylene (B1212753) (-CH₂-) group of the acetic acid moiety, and the methine (-CH-) proton attached to the oxygen atom. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would be critical in confirming the connectivity of the atoms.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically distinct carbon environments. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the carboxylic acid, the carbons of the azetidine ring, and the methylene carbon of the acetate (B1210297) group.

¹⁵N and ¹⁹F NMR: ¹⁵N NMR could be used to analyze the nitrogen atom within the azetidine ring, though it is a less common technique due to the low natural abundance and sensitivity of the ¹⁵N isotope. ¹⁹F NMR would not be applicable unless the compound is derivatized with a fluorine-containing reagent or analyzed as a salt, such as a trifluoroacetate (B77799) salt.

Specific, publicly available NMR spectral data for this compound is limited. However, commercial suppliers confirm that this data is generated to verify product identity.

Table 1: Representative ¹H and ¹³C NMR Data Interpretation This table illustrates the expected signals for this compound. Actual chemical shifts (δ) require experimental determination.

Atom Position (See Structure) NMR Type Expected Chemical Shift (ppm) Expected Multiplicity
Carboxylic Acid (COOH) ¹H Broad Singlet s
Methylene (-O-CH₂ -COOH) ¹H Singlet s
Azetidine Methine (-O-CH -) ¹H Multiplet m
Azetidine Methylene (-CH₂ -N-) ¹H Multiplet m
Carboxylic Carbon (-C OOH) ¹³C ~170-180 Not Applicable
Methylene Carbon (-O-C H₂-COOH) ¹³C ~60-70 Not Applicable
Azetidine Methine Carbon (-O-C H-) ¹³C ~70-80 Not Applicable
Azetidine Methylene Carbon (-C H₂-N-) ¹³C ~50-60 Not Applicable

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands indicating its key structural features. A very broad absorption band would be expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, C-O and C-N stretching vibrations associated with the ether linkage and the azetidine ring, respectively, would appear in the fingerprint region (below 1500 cm⁻¹).

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

MS: Standard mass spectrometry would confirm the molecular weight of this compound (131.13 g/mol ).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. It is invaluable for identifying the compound in a mixture, assessing its purity, and analyzing metabolites in biological samples. Commercial suppliers often use LC-MS as a primary quality control method.

Chromatographic Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC method would typically be used to assess its purity. In this method, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase. The retention time of the compound is a characteristic feature used for its identification and quantification. The purity is determined by comparing the area of the main peak to the areas of any impurity peaks. While specific methods are developed in-house by manufacturers, they confirm the use of these techniques for quality assurance.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared to the calculated theoretical values to verify the empirical formula of this compound. This technique is a fundamental method for confirming the elemental composition of a newly synthesized compound.

Table 2: Theoretical Elemental Composition of this compound (C₅H₉NO₃)

Element Symbol Atomic Weight % Composition
Carbon C 12.011 45.79%
Hydrogen H 1.008 6.92%
Nitrogen N 14.007 10.68%
Oxygen O 15.999 36.61%

X-ray Diffraction Studies

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. If this compound can be prepared as a single crystal of sufficient quality, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry. There is no publicly available X-ray diffraction data for this compound, indicating it may be challenging to crystallize or that such studies have not been a research focus.

Compound Index

Future Research Directions and Translational Perspectives

Design of Novel Azetidine-Based Scaffolds with Enhanced Biological Profiles

The development of novel molecular frameworks is a cornerstone of modern medicinal chemistry. Azetidine-based scaffolds, in particular, offer a unique three-dimensional chemical space that can be exploited for the generation of lead-like molecules with desirable properties. nih.gov Future research will likely focus on the synthesis and diversification of densely functionalized azetidine (B1206935) ring systems to create a wide array of fused, bridged, and spirocyclic structures. nih.govresearchgate.net These complex architectures can lead to compounds with improved biological profiles, including enhanced target specificity and better pharmacokinetic properties.

A key area of interest is the development of azetidine-based scaffolds for central nervous system (CNS) applications. The stringent requirements for blood-brain barrier penetration necessitate careful consideration of physicochemical properties such as molecular weight, lipophilicity, and polar surface area. nih.gov By designing and synthesizing diverse collections of azetidine derivatives, researchers can identify scaffolds that are "pre-optimized" for CNS targets. nih.govacs.org For instance, the incorporation of spirocyclic azetidines has been explored to generate compounds with favorable properties for drug discovery. researchgate.netacs.org

Exploration of New and Sustainable Synthetic Pathways for Complex Azetidine Derivatives

The synthesis of complex azetidine derivatives has traditionally been challenging. mit.edu However, recent advancements in synthetic methodologies are paving the way for more efficient and sustainable approaches. Continuous flow synthesis, for example, has emerged as a powerful tool for handling reactive intermediates and improving reaction efficiency. acs.org This technology allows for the generation and functionalization of lithiated azetidines at higher temperatures than traditional batch processing, facilitating the synthesis of 2-substituted azetines and 3-substituted azetidines from a common precursor. acs.org

Furthermore, the development of catalytic methods for the construction of the azetidine ring is a significant area of research. Lanthanide (III) trifluoromethanesulfonate (B1224126) (Ln(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a high-yielding route to azetidines. frontiersin.org Photocatalysis is another promising strategy that can drive the formation of azetidines from alkenes and oximes, expanding the accessible chemical space for these compounds. mit.edu These innovative synthetic strategies not only improve efficiency but also contribute to the development of more environmentally friendly chemical processes. acs.org

Advanced Computational Modeling for Mechanism Elucidation and Lead Optimization

Computational modeling has become an indispensable tool in drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. In the context of azetidine derivatives, computational methods are being used to guide synthetic efforts and to understand the mechanisms of action. mit.eduresearchgate.net For instance, computational models can predict the reactivity of different substrates in azetidine synthesis, allowing researchers to prioritize experimental work and explore a wider range of chemical transformations. mit.edu

Molecular docking and molecular dynamics simulations are employed to study the binding of azetidine derivatives to their biological targets. researchgate.net These techniques provide insights into the key interactions that govern biological activity and can be used to optimize lead compounds for improved potency and selectivity. By combining computational analysis with experimental validation, researchers can accelerate the drug discovery process and design more effective therapeutic agents. acs.org

Development of Azetidine Derivatives as Chemical Probes for Biological Systems and Pathways

The unique properties of azetidine derivatives make them attractive candidates for the development of chemical probes. These tools are essential for studying biological systems and pathways, providing insights into the roles of specific proteins and enzymes. nih.govacs.org For example, azetidine-containing fluorescent purine (B94841) analogs have been developed as probes to study modified nucleosides in RNA. nih.gov The azetidine moiety can enhance the photophysical properties of fluorophores, making them more sensitive to their microenvironment. nih.gov

Azetidine sulfonyl fluorides (ASFs) are another class of compounds with potential as chemical probes. nih.govacs.org These reagents can be used to access a broad range of medicinally relevant chemical space and have been used to synthesize analogs of marketed drugs. nih.gov The development of new azetidine-based probes will continue to be an important area of research, enabling a deeper understanding of complex biological processes.

Investigation of Stereochemical Influence on Biological Activity and Synthetic Utility

Stereochemistry plays a critical role in the biological activity of chiral molecules. In the case of azetidine derivatives, the stereochemical configuration can have a profound impact on their potency and selectivity. For example, in a series of STAT3 inhibitors, the (R)-enantiomer of an azetidine-2-carboxamide (B111606) was found to be significantly more potent than the (S)-enantiomer. nih.govacs.org Similarly, the stereochemistry of bicyclic azetidines has been shown to be crucial for their antimalarial activity. nih.gov

The synthesis of enantiomerically pure azetidine derivatives is therefore a key challenge. acs.org Researchers are developing stereospecific synthetic methods, such as directed C(sp³)–H arylation, to control the stereochemistry of these compounds. nih.gov Understanding the influence of stereochemistry on biological activity is essential for the design of more effective and selective drugs. Furthermore, the conformational constraints imposed by the four-membered ring of azetidine can be used to stabilize specific peptide conformations, making these derivatives valuable tools in peptidomimetic design. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(Azetidin-3-yloxy)acetic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions with azetidine derivatives and acetic acid precursors. A common approach includes nucleophilic substitution at the azetidine oxygen, followed by carboxylation. Optimization of reaction conditions (e.g., temperature: 0–25°C, pH 7–9) is critical to avoid ring-opening side reactions .
  • Key Considerations :

  • Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.
  • Catalytic bases (e.g., NaHCO₃) improve nucleophilic substitution efficiency.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >85% purity.

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves azetidine ring protons (δ 3.2–3.8 ppm) and acetic acid methylene protons (δ 4.1–4.3 ppm). Coupling constants (J = 5–7 Hz) confirm ring rigidity .

  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 146.08) and fragmentation patterns for azetidine ring stability analysis .

  • X-ray Crystallography : Resolves bond angles (e.g., C-O-C: 112.5°) and torsional strain in the azetidine moiety (Figure 1) .

    • Data Table : Crystallographic Parameters (from )
ParameterValue
Space GroupOrthorhombic (Pbca)
a, b, c (Å)14.257, 7.925, 29.88
V (ų)3376.0
Z16
R-factor0.0404

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The azetidine ring’s strain (83° bond angles vs. 109.5° in pyrrolidine) increases electrophilicity at the oxygen atom. Steric hindrance from substituents (e.g., tert-pentyl groups in analogs) reduces nucleophilic attack rates by 30–50% .
  • Case Study : In cross-coupling reactions, bulky groups at C3 of azetidine decrease yields (from 75% to 40%) due to restricted access to the reactive site. DFT calculations (B3LYP/6-31G*) correlate steric bulk with transition-state energy barriers .

Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions often arise from:

  • Purity Variations : Impurities >5% alter IC₅₀ values (e.g., 10 μM vs. 25 μM in enzyme assays). Validate purity via HPLC (>98%) .
  • Solvent Effects : DMSO (1% v/v) may stabilize the zwitterionic form, enhancing membrane permeability. Compare results across solvents (PBS vs. DMSO) .
  • Target Specificity : Use CRISPR-edited cell lines to isolate off-target effects (e.g., kinase inhibition vs. GPCR modulation).

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., methanol/water) to enhance lattice stability.
  • Temperature Gradients : Slow cooling (0.5°C/hr) from 40°C to 4°C promotes single-crystal growth.
  • Additives : 5% glycerol reduces polymorphism in hygroscopic derivatives .
    • Case Study : Crystals of the tert-pentyl analog diffracted to 1.2 Å resolution (P2₁/c space group) after 72 hr in methanol/water (7:3) at 4°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.